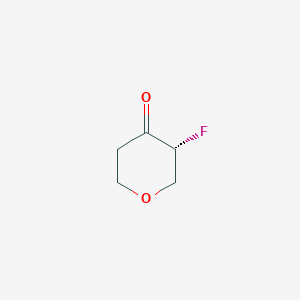
(R)-3-Fluorotetrahydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Fluorotetrahydro-4H-pyran-4-one is a chiral fluorinated organic compound It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with a fluorine atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluorotetrahydro-4H-pyran-4-one typically involves the fluorination of tetrahydropyran derivatives. One common method is the enantioselective fluorination of tetrahydropyran-4-one using chiral fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as chiral ligands or Lewis acids to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-3-Fluorotetrahydro-4H-pyran-4-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Fluorotetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of tetrahydropyran.
Aplicaciones Científicas De Investigación
®-3-Fluorotetrahydro-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its chiral nature and fluorine atom, which can be detected using NMR spectroscopy.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased bioavailability and stability.
Mecanismo De Acción
The mechanism of action of ®-3-Fluorotetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound’s chiral nature allows it to interact selectively with enantiomer-specific targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorotetrahydro-4H-pyran-4-one: The non-chiral version of the compound.
3-Chlorotetrahydro-4H-pyran-4-one: A similar compound with a chlorine atom instead of fluorine.
3-Bromotetrahydro-4H-pyran-4-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
®-3-Fluorotetrahydro-4H-pyran-4-one is unique due to its chiral nature and the presence of a fluorine atom. The chiral center allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry. The fluorine atom enhances the compound’s stability and bioavailability, making it suitable for various applications in materials science and industrial chemistry.
Propiedades
Fórmula molecular |
C5H7FO2 |
|---|---|
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
(3R)-3-fluorooxan-4-one |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m1/s1 |
Clave InChI |
QORMSHMHGGKSSD-SCSAIBSYSA-N |
SMILES isomérico |
C1COC[C@H](C1=O)F |
SMILES canónico |
C1COCC(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


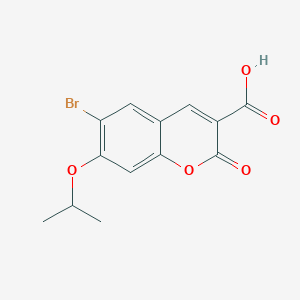
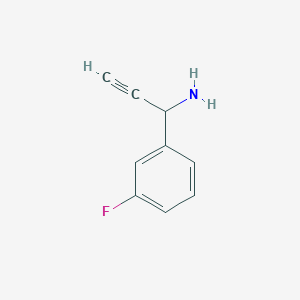
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)


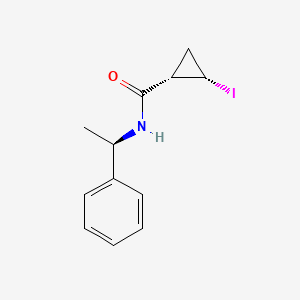
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
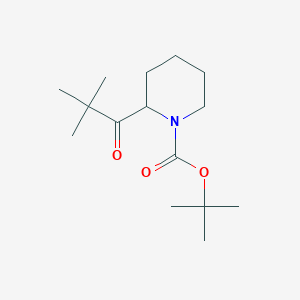

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)

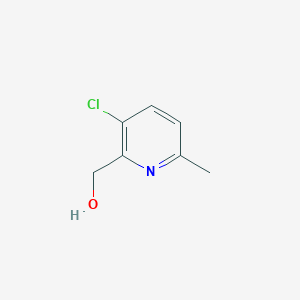

![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
